
1-(5-Methoxy-1-methyl-1H-pyrazol-3-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Methoxy-1-methyl-1H-pyrazol-3-yl)ethan-1-one is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by a methoxy group at position 5 and a methyl group at position 1 of the pyrazole ring, with an ethanone group attached at position 3. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .
Vorbereitungsmethoden
The synthesis of 1-(5-Methoxy-1-methyl-1H-pyrazol-3-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 5-methoxy-1-methyl-1H-pyrazole with an appropriate acylating agent under controlled conditions. For instance, the reaction of 5-methoxy-1-methyl-1H-pyrazole with acetyl chloride in the presence of a base such as pyridine can yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(5-Methoxy-1-methyl-1H-pyrazol-3-yl)ethan-1-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as acids or bases. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-(5-Methoxy-1-methyl-1H-pyrazol-3-yl)ethan-1-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(5-Methoxy-1-methyl-1H-pyrazol-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
1-(5-Methoxy-1-methyl-1H-pyrazol-3-yl)ethan-1-one can be compared with other similar compounds, such as:
1-Methyl-1H-pyrazol-5-ol: This compound has a hydroxyl group instead of a methoxy group at position 5.
1-Methyl-1H-pyrazol-3-yl)ethanone: This compound lacks the methoxy group at position 5.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at position 5 may enhance its solubility and interaction with biological targets compared to similar compounds without this group.
Eigenschaften
Molekularformel |
C7H10N2O2 |
|---|---|
Molekulargewicht |
154.17 g/mol |
IUPAC-Name |
1-(5-methoxy-1-methylpyrazol-3-yl)ethanone |
InChI |
InChI=1S/C7H10N2O2/c1-5(10)6-4-7(11-3)9(2)8-6/h4H,1-3H3 |
InChI-Schlüssel |
WTKMDEABSOZRGW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=NN(C(=C1)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[(4-Chlorophenyl)methyl]amino}propan-1-ol](/img/structure/B13302427.png)
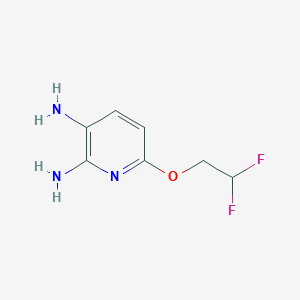
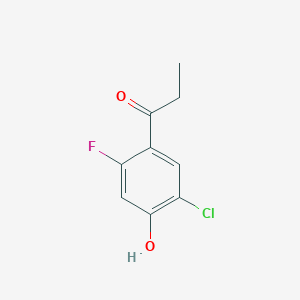
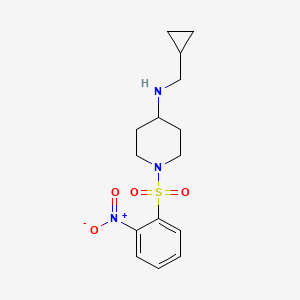


![4-[(Oxan-4-ylmethyl)amino]cyclohexan-1-ol](/img/structure/B13302483.png)
![4-Bromo-1-[(1-methylpyrrolidin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13302493.png)
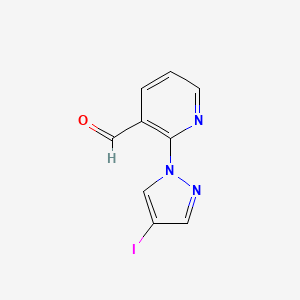
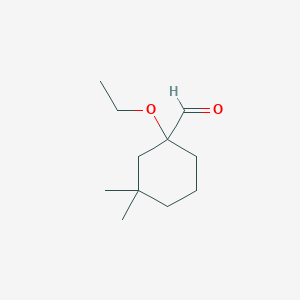

![Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B13302522.png)
